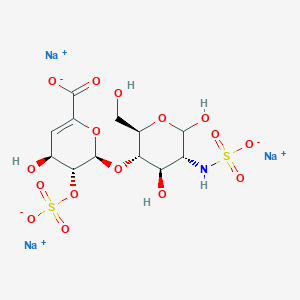

Heparin disaccharide III-S sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heparin disaccharide III-S sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . It is a naturally occurring anticoagulant .

Molecular Structure Analysis

The molecular formula of Heparin disaccharide III-S sodium salt is C12H13NO16S2•3Na . The structure of heparin, which Heparin disaccharide III-S sodium salt is derived from, is extremely complex due to heterogeneity in both sequence and size .Physical And Chemical Properties Analysis

Heparin disaccharide III-S sodium salt has a molecular weight of 563.35 . It is available in powder form and is suitable for HPLC techniques .Safety and Hazards

Wirkmechanismus

Target of Action

Heparin Disaccharide III-S Sodium Salt primarily targets the C-C motif chemokine 5 . This chemokine is a small cytokine that belongs to the CC chemokine family. Chemokines are involved in immunoregulatory and inflammatory processes. They function in leukocyte trafficking and adhesion, playing key roles in the immune and inflammatory responses .

Mode of Action

It is known that heparin, a highly sulfated glycosaminoglycan, binds reversibly to antithrombin iii (atiii) and greatly accelerates the rate at which atiii inactivates coagulation enzymes thrombin (factor iia) and factor xa

Biochemical Pathways

Heparin is known to play a role in the coagulation pathway, enhancing the antithrombin-mediated inactivation of proteases . It is possible that Heparin Disaccharide III-S Sodium Salt may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

It is known that heparin has a complex pharmacokinetic profile, with a half-life that can vary significantly depending on the dose and route of administration

Result of Action

Given its potential interaction with chemokines, it may play a role in modulating immune and inflammatory responses

Action Environment

It is known that the biological activity of heparin can be influenced by factors such as ph and temperature

Eigenschaften

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO16S2.3Na/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWWYJQBVFLQC-LXROVJCJSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNa3O16S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heparin disaccharide III-S sodium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2912653.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2912654.png)

![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)

![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)

![2-Cyclopropyl-5-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2912663.png)